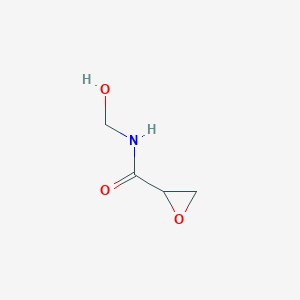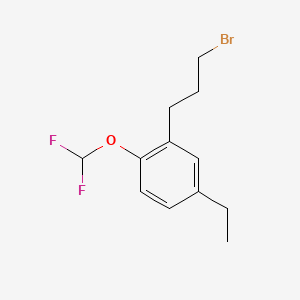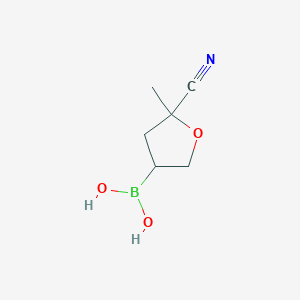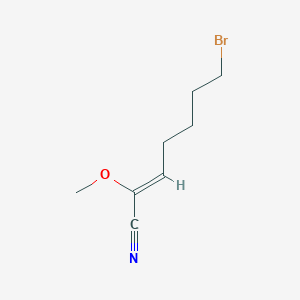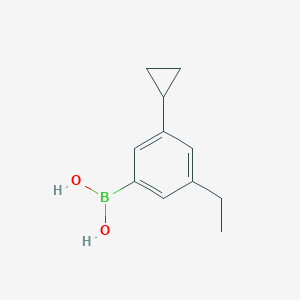
(3-Cyclopropyl-5-ethylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropyl-5-ethylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO2. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropyl and ethyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of arylboronic acids, including this compound, often employs continuous flow processes. These methods allow for the efficient handling of reactive intermediates and can achieve high throughput with consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyclopropyl-5-ethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Amidation: Boronic acids can catalyze the formation of amides from carboxylic acids and amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Amidation: Boronic acids themselves act as catalysts in the presence of amines and carboxylic acids.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amidation: Amides.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropyl-5-ethylphenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The primary mechanism by which (3-Cyclopropyl-5-ethylphenyl)boronic acid exerts its effects is through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . Additionally, in biological systems, boronic acids can inhibit enzymes by forming covalent complexes with active site residues .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: (3-Cyclopropyl-5-ethylphenyl)boronic acid is unique due to the presence of both cyclopropyl and ethyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it may offer enhanced steric and electronic properties that can be advantageous in specific synthetic applications .
Eigenschaften
Molekularformel |
C11H15BO2 |
|---|---|
Molekulargewicht |
190.05 g/mol |
IUPAC-Name |
(3-cyclopropyl-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-2-8-5-10(9-3-4-9)7-11(6-8)12(13)14/h5-7,9,13-14H,2-4H2,1H3 |
InChI-Schlüssel |
VBURNTLBUIBFBO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C2CC2)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


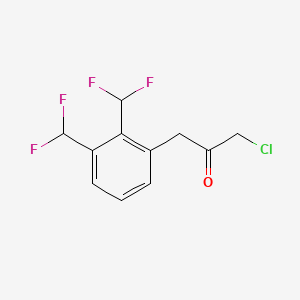
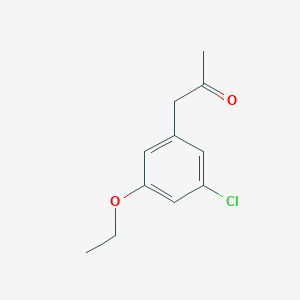
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
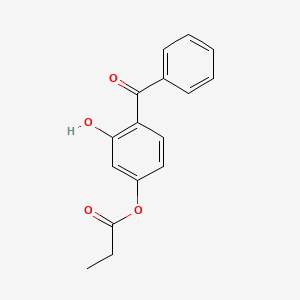

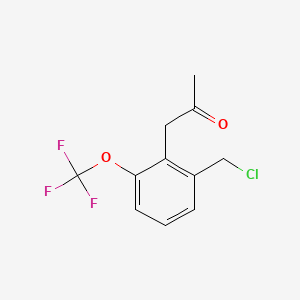
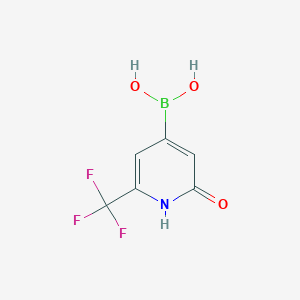
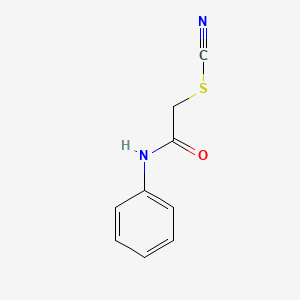
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
